4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile

Description

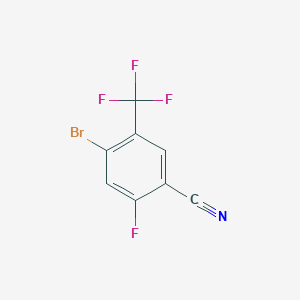

4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile compound featuring a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 2, and a trifluoromethyl (CF₃) group at position 5. The nitrile (-CN) functional group at position 1 enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing CF₃ and F groups likely influence its electronic properties, increasing stability and directing further substitutions .

Properties

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF4N/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXPDWUPGAOTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile typically involves multi-step reactions. One common method starts with 4-bromo-2-fluorobenzotrifluoride as the precursor.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process may include the use of Grignard reagents, catalytic hydrogenation, and other advanced organic reactions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.

Coupling Reactions: Utilized in the formation of biaryl compounds through palladium-catalyzed coupling.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium nitrite and cuprous bromide are used under controlled temperatures.

Coupling Reactions: Palladium catalysts and appropriate ligands are employed under inert atmospheres.

Major Products: The major products formed from these reactions include substituted benzonitriles and biaryl compounds, which are valuable intermediates in pharmaceutical and materials science .

Scientific Research Applications

4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of electronegative fluorine and bromine atoms influences the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally similar compounds, their substituent patterns, and key distinctions:

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Electronic and Steric Effects

- Trifluoromethyl vs. Methyl : The CF₃ group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the methyl-substituted analog (CAS 916792-07-9). This enhances resistance to electrophilic attacks and may slow down nucleophilic substitution reactions .

- Halogen Positioning : Moving bromine from position 4 to 2 (e.g., CAS 79630-23-2) alters regioselectivity in cross-coupling reactions. Para-substituted bromine (position 4) is typically more reactive in Suzuki couplings .

- Nitro vs.

Research Findings and Data

Physical Properties

- Boiling Point: Estimated to exceed 300°C based on analogs like 2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile (b.p. 332.6°C) .

- Density : Predicted to be ~1.4 g/cm³, similar to trifluoromethyl-substituted benzonitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.